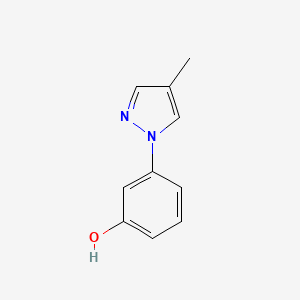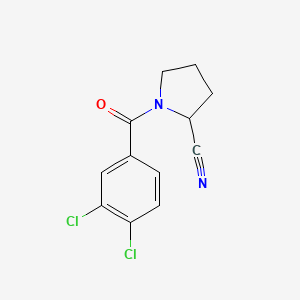![molecular formula C15H13ClN2O3 B7578916 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)
4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid, also known as CPB, is a chemical compound that has gained significant attention in the scientific community for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis, suggesting that it may have potential as an anti-inflammatory agent. Additionally, 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has also been shown to inhibit the growth of bacterial strains, suggesting that it may have potential as an antibiotic.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid is that it has been shown to possess a range of pharmacological activities, making it a promising candidate for the development of new therapeutic agents. Additionally, the synthesis method for 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has been optimized to produce high yields of pure product, making it a viable option for large-scale production. However, one limitation of 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid is that its mechanism of action is not fully understood, making it difficult to optimize its pharmacological properties.
Zukünftige Richtungen
There are several future directions for research on 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid. One area of interest is the development of new therapeutic agents based on 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid. This could involve the modification of the compound to optimize its pharmacological properties or the development of new drug delivery systems to improve its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid and its potential applications in the treatment of various diseases. Finally, more studies are needed to explore the potential side effects of 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid and to assess its safety for use in humans.
Synthesemethoden
The synthesis of 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid involves the reaction of 2-amino-5-chloropyridine-2-carboxylic acid with ethyl 4-bromobenzoate in the presence of a base. The resulting product is then hydrolyzed to yield 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid. This method has been optimized to produce high yields of pure 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has been tested against a variety of cancer cell lines, including breast, lung, and colon cancer, and has been shown to induce cell cycle arrest and apoptosis in these cells. Additionally, 4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
4-[2-[(5-chloropyridine-2-carbonyl)amino]ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-5-6-13(18-9-12)14(19)17-8-7-10-1-3-11(4-2-10)15(20)21/h1-6,9H,7-8H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFXKMMUSSJYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7578844.png)

![N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578861.png)
![1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine](/img/structure/B7578862.png)
![N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578867.png)
![[1-(1-Methylbenzimidazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7578875.png)
![4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile](/img/structure/B7578880.png)
![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)

![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)
![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)

![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)
